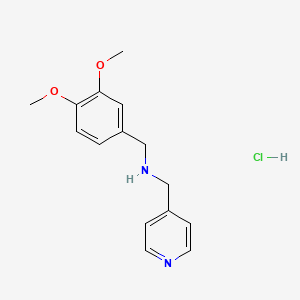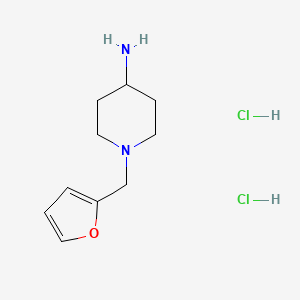
1-(2-Furylmethyl)-4-piperidinamine dihydrochloride
Overview
Description
1-(2-Furylmethyl)-4-piperidinamine dihydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as FMA or Furylamine and is used as a reagent in various chemical reactions.
Scientific Research Applications
Synthesis and Chemical Transformations
One study describes the successful synthesis of a heterocyclic system containing piperidine and dioxaborinine rings from 4-hydroxy-1-methyl-4-(2-furyl)-3-(2-furylhydroxymethyl)piperidine. This compound showed potential for various bioactivities, including dermatological and anticoagulant applications, prompting further development of synthesis methods for these compounds (N. Phuong et al., 2017).
Potential Therapeutic Applications
Antimicrobial Activity
A study on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives demonstrated significant antimicrobial activity against pathogens affecting tomato plants. This suggests the potential for these compounds in agricultural applications to protect crops from bacterial and fungal infections (K. Vinaya et al., 2009).
Enzyme Inhibition for Alzheimer's Disease
Multifunctional amides synthesized from 2-furyl(1-piperazinyl)methanone showed moderate enzyme inhibitory potentials and mild cytotoxicity. Specifically, these compounds were tested for their inhibitory activity against acetyl and butyrylcholinesterase enzymes, indicating potential therapeutic applications for Alzheimer's disease (Mubashir Hassan et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as yc-1 (lificiguat, 3-(5′-hydroxymethyl-2′-furyl)-1-benzylindazole), have been explored for their bioactivities . These include stimulation of platelet-soluble guanylate cyclase and inhibition of hypoxia-inducible factor-1 (HIF-1) and NF-κB .
Mode of Action
Similar compounds like yc-1 have shown to stimulate platelet-soluble guanylate cyclase and indirectly elevate platelet cgmp levels . They also inhibit HIF-1 and NF-κB , which are critical in various cellular processes, including inflammation and immune response.
Biochemical Pathways
Compounds like yc-1, which have similar structures, are known to affect the guanylate cyclase-cgmp pathway . This pathway plays a crucial role in various physiological processes, including vasodilation, platelet aggregation, and neurotransmission .
Result of Action
Similar compounds like yc-1 have shown to exhibit antiplatelet activity, anticancer activities, and inhibition of retinal neovascularization .
properties
IUPAC Name |
1-(furan-2-ylmethyl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.2ClH/c11-9-3-5-12(6-4-9)8-10-2-1-7-13-10;;/h1-2,7,9H,3-6,8,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGZWCHPWGOVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CO2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





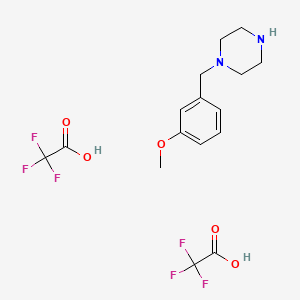


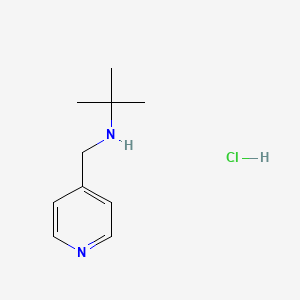
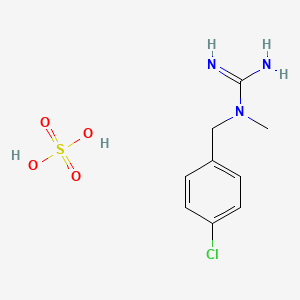

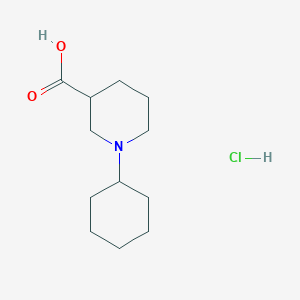
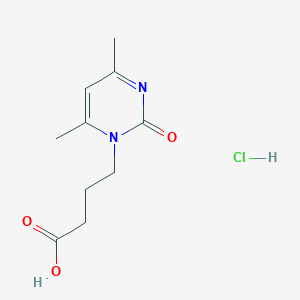
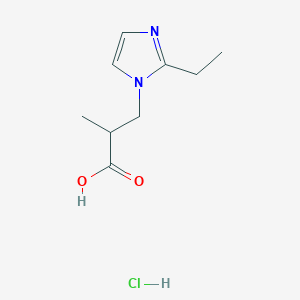
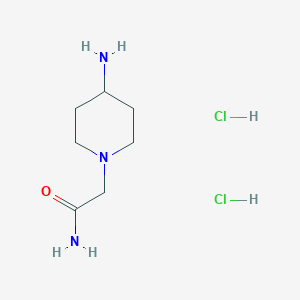
![{3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/structure/B3088384.png)
